Bromomethanesulfonylcyclopropane
Description
Contextual Foundations of Cyclopropane (B1198618) Chemistry and Strain-Release Phenomena
Cyclopropane, the simplest of the cycloalkanes, is a molecule of significant theoretical and practical interest. wikipedia.org Its structure, a three-membered ring of carbon atoms, necessitates C-C-C bond angles of 60°, a stark deviation from the ideal 109.5° angle for sp³ hybridized carbon. libretexts.orgwikipedia.org This deviation results in substantial angle strain, a form of potential energy stored within the molecule. libretexts.org In addition to angle strain, the planar nature of the cyclopropane ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, leading to torsional strain. masterorganicchemistry.com
The combined effects of angle and torsional strain, collectively known as ring strain, render cyclopropane and its derivatives significantly less stable and more reactive than their acyclic or larger-ring counterparts. masterorganicchemistry.comlibretexts.org The total ring strain in cyclopropane is approximately 27.6 kcal/mol. masterorganicchemistry.com This stored energy can be liberated in chemical reactions, making the opening of the cyclopropane ring a thermodynamically favorable process. This phenomenon, known as strain-release, is a powerful driving force in many reactions involving cyclopropanes, which often behave more like alkenes in their reactivity, undergoing addition reactions where the ring is cleaved. wikipedia.org The carbon-carbon bonds in cyclopropane are notably weaker (around 65 kcal/mol) than typical C-C single bonds (80-85 kcal/mol), further contributing to their propensity for ring-opening reactions. masterorganicchemistry.com
| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |
|---|---|---|
| Cyclopropane | 27.6 | 60° |
| Cyclobutane | 26.3 | ~90° |
| Cyclopentane | 6.2 | ~108° |
| Cyclohexane | 0 | ~109.5° |
Significance of Sulfonyl-Containing Organic Compounds in Synthetic Chemistry
The sulfonyl group (-SO₂-) is a versatile and highly valuable functional group in the arsenal (B13267) of synthetic organic chemistry. fiveable.me Characterized by a sulfur atom double-bonded to two oxygen atoms, this group is strongly electron-withdrawing and polar. fiveable.me This electronic nature has profound effects on the molecules to which it is attached, influencing their reactivity, stability, and physical properties. For instance, the presence of a sulfonyl group can enhance the water solubility of organic compounds, a desirable trait in medicinal chemistry. fiveable.me
In synthetic transformations, the sulfonyl group serves several key roles:
Activating Group: Its electron-withdrawing capacity can acidify adjacent C-H bonds, facilitating the formation of carbanions for subsequent alkylation or condensation reactions.
Leaving Group: The sulfonate anion is an excellent leaving group, making sulfonyl-containing compounds effective substrates in nucleophilic substitution and elimination reactions. ontosight.ai
Protecting Group: Sulfonyl groups can be used to protect certain functional groups, such as amines (as sulfonamides), due to their stability to a wide range of reaction conditions and their potential for selective removal. fiveable.memasterorganicchemistry.com
Radical Precursor: The sulfonyl group can act as a leaving group in radical reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds through desulfonylation processes. acs.org
Furthermore, sulfonyl-containing compounds, particularly sulfonamides, are ubiquitous in pharmaceuticals, underscoring the biomedical relevance of this functional group. fiveable.meontosight.ai
Rationale for Investigating Novel Haloalkylsulfonylcyclopropanes
The synthesis and study of a molecule like bromomethanesulfonylcyclopropane are predicated on the synergistic interplay of its three key components: the strained cyclopropane ring, the activating sulfonyl group, and the synthetically versatile bromine atom. The rationale for investigating such a compound is multifaceted:
Probing Electronic Effects on Ring Strain: The powerful electron-withdrawing nature of the bromomethanesulfonyl group is expected to significantly polarize the cyclopropane ring. This polarization can influence the stability of the ring and its susceptibility to nucleophilic attack and ring-opening.
Creating a Versatile Synthetic Intermediate: The combination of a strained ring primed for cleavage and a functional handle (the bromine atom) offers a unique synthetic platform. The bromine atom can be displaced by nucleophiles or participate in organometallic coupling reactions, while the cyclopropane ring can undergo various strain-release transformations.
Developing Novel Ring-Opening Reactions: The sulfonyl group can act as a leaving group or a directing group in ring-opening reactions, potentially leading to the development of novel stereoselective methods for the synthesis of complex acyclic structures. The presence of the bromine atom provides an additional site for reactivity that can be exploited in tandem with or subsequent to ring-opening.
Access to Functionalized Cyclopropanes: If the ring remains intact, the bromomethyl group attached to the sulfone offers a site for further functionalization. For example, it could serve as a precursor to ylides or other reactive species, all attached to the synthetically important sulfonylcyclopropane scaffold.
Research Objectives and Scope of Academic Inquiry into this compound
A formal academic investigation into this compound would likely encompass several well-defined objectives, focusing on its synthesis, characterization, and reactivity.
Research Objectives:
Development of a Synthetic Pathway: To establish a reliable and efficient multi-step synthesis of this compound from commercially available starting materials. This would involve the synthesis of the sulfonylcyclopropane core followed by selective bromination of the methyl group.
Structural and Spectroscopic Analysis: To fully characterize the molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure and electronic properties. X-ray crystallography would be pursued to definitively determine its three-dimensional structure and bond parameters.
Exploration of Reactivity: To systematically study the reactivity of this compound with a range of reagents, including nucleophiles, bases, and radical initiators. This would aim to map out its behavior in ring-opening reactions, substitution reactions at the brominated carbon, and elimination reactions.
Assessment of Synthetic Utility: To demonstrate the potential of this compound as a building block in organic synthesis by using it in the construction of more complex molecular targets, potentially including novel sulfonamides or functionalized acyclic sulfones.
The scope of such an inquiry would be confined to the realm of fundamental organic chemistry, focusing on reaction discovery, mechanism elucidation, and the expansion of synthetic methodology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromomethylsulfonylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2S/c5-3-8(6,7)4-1-2-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYIDSWMIXUTAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126159-49-5 | |
| Record name | bromomethanesulfonylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Pathway Elucidation
Retrosynthetic Analysis of Bromomethanesulfonylcyclopropane
A retrosynthetic analysis of this compound suggests a primary disconnection at the carbon-sulfur bond. This bond is strategically chosen as its formation is a common and generally high-yielding transformation in organic synthesis. This disconnection leads to two key synthons: a cyclopropylmethyl electrophile and a methanesulfonyl nucleophile.
The most logical precursor corresponding to the cyclopropylmethyl electrophile is (bromomethyl)cyclopropane (B137280). This starting material is readily accessible through established synthetic protocols. The methanesulfonyl nucleophile can be derived from a methanesulfinate (B1228633) salt, such as sodium methanesulfinate, or through a multi-step process involving a methyl sulfide (B99878) equivalent.
Development and Optimization of Synthetic Routes
Based on the retrosynthetic analysis, a primary synthetic route involves the reaction of (bromomethyl)cyclopropane with a suitable source of the methanesulfonyl group.
The synthesis commences with the preparation of the key intermediate, (bromomethyl)cyclopropane. A common and effective method for its synthesis is the bromination of cyclopropylmethanol (B32771). This reaction can be achieved using various brominating agents, with a combination of a triarylphosphite and bromine in a polar aprotic solvent being a documented method.
For the introduction of the methanesulfonyl group, sodium methanesulfinate is a strategic choice as a direct and efficient nucleophile. This salt is commercially available or can be prepared from methanesulfonyl chloride. An alternative, though more circuitous, route involves the initial conversion of (bromomethyl)cyclopropane to cyclopropylmethyl methyl sulfide, followed by oxidation to the desired sulfone.
| Compound Name | Role in Synthesis | Common Synthetic Origin |
|---|---|---|
| Cyclopropylmethanol | Starting Material | Commercially available |
| (Bromomethyl)cyclopropane | Key Intermediate | Bromination of cyclopropylmethanol |
| Sodium Methanesulfinate | Methanesulfonyl Group Source | Commercially available or from methanesulfonyl chloride |
| Sodium thiomethoxide | Alternative precursor for the methanesulfonyl group | Commercially available |
The synthesis of (bromomethyl)cyclopropane from cyclopropylmethanol using a triarylphosphite and bromine is typically conducted at low temperatures, often below 0°C, to ensure high selectivity and minimize side reactions. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial for the solubility of the reactants.
The subsequent reaction of (bromomethyl)cyclopropane with sodium methanesulfinate to form the target sulfone would likely be performed in a polar aprotic solvent to facilitate the nucleophilic substitution. Solvents such as DMF or dimethyl sulfoxide (B87167) (DMSO) are suitable candidates. The reaction temperature would be a key parameter to optimize, with moderate heating likely required to drive the reaction to completion.
For the alternative two-step route, the initial reaction of (bromomethyl)cyclopropane with sodium thiomethoxide would proceed under similar nucleophilic substitution conditions. The subsequent oxidation of the resulting cyclopropylmethyl methyl sulfide to the sulfone can be achieved using a variety of oxidizing agents. Hydrogen peroxide is a common and environmentally benign choice, often in the presence of a catalyst such as multi-walled carbon nanotubes (MWCNTs-COOH) to enhance efficiency. Other oxidizing agents like sodium chlorite (B76162) in the presence of hydrochloric acid have also been reported for the oxidation of sulfides to sulfones.
In the synthesis of this compound from the proposed achiral starting materials, the generation of stereocenters is not a primary concern. The molecule itself does not possess any chiral centers. Therefore, the control of stereoselectivity is not a required aspect of this particular synthetic sequence.
Regioselectivity is also not a significant issue in the proposed synthetic pathway. The nucleophilic attack of the methanesulfinate or thiomethoxide on (bromomethyl)cyclopropane occurs at the primary carbon bearing the bromine atom, as this is the only electrophilic site available for substitution.
For the laboratory-scale synthesis of this compound, several factors need to be considered for a successful scale-up. In the preparation of (bromomethyl)cyclopropane, maintaining the low reaction temperature during the addition of bromine is critical to control the exothermicity of the reaction and prevent the formation of byproducts. Efficient stirring is also necessary, especially as the reaction mixture can become thick.
In the subsequent sulfonylation step, the choice of solvent becomes important not only for reaction efficiency but also for product isolation. A solvent from which the product can be easily precipitated or extracted would be advantageous. Purification of the final product would likely involve crystallization or column chromatography to achieve high purity. The handling of potentially malodorous sulfide intermediates in the alternative route would also require appropriate ventilation and waste disposal procedures.
Comparative Analysis of Potential Synthetic Approaches
Two primary synthetic approaches for this compound have been considered: a direct, one-step nucleophilic substitution with sodium methanesulfinate, and a two-step approach involving the formation and subsequent oxidation of a sulfide intermediate.
The direct sulfonylation with sodium methanesulfinate offers the advantage of being a more atom-economical and shorter route, which is generally preferred in chemical synthesis. This approach avoids the handling of volatile and potentially odorous thiols or sulfides.
The two-step approach, while longer, may offer advantages in certain situations. The nucleophilic substitution with a thiolate is often a very efficient reaction. The subsequent oxidation of the sulfide to the sulfone is also typically a high-yielding process with well-established protocols. This route might be easier to optimize if the direct sulfonylation proves to be sluggish or low-yielding.
| Approach | Number of Steps | Potential Advantages | Potential Disadvantages |
|---|---|---|---|
| Direct Sulfonylation | 1 | Shorter route, more atom-economical, avoids odorous intermediates. | May require optimization of reaction conditions for good yield. |
| Thiomethylation and Oxidation | 2 | Each step is generally high-yielding and reliable. | Longer route, less atom-economical, involves handling of potentially odorous compounds. |
Evaluation of Efficiency and Atom Economy
The efficiency of a synthetic route is a critical metric, encompassing both the reaction yield and the inherent atom economy of the transformations. Atom economy, a concept central to green chemistry, provides a theoretical measure of the proportion of reactant atoms that are incorporated into the desired product.
The theoretical atom economy for each step in the proposed synthesis of this compound can be calculated using the formula:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
An analysis of each step reveals the following:
Step 1: Chlorosulfonation of Methane. This step, while seemingly straightforward, has a moderate theoretical atom economy due to the formation of hydrogen chloride as a stoichiometric byproduct.
Step 2: Radical Bromination. Similar to the first step, the radical bromination generates hydrogen bromide as a byproduct, which lowers the atom economy.
Step 3: Grignard Reaction. The final step, a coupling reaction, unfortunately, exhibits the lowest atom economy of the sequence, with the formation of magnesium salts as significant byproducts.
Interactive Data Table: Theoretical Atom Economy of the Proposed Synthesis
| Step | Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| 1 | Chlorosulfonation | CH₄ + SO₂Cl₂ | CH₃SO₂Cl | HCl | 76.5 |
| 2 | Radical Bromination | CH₃SO₂Cl + Br₂ | BrCH₂SO₂Cl | HBr | 70.6 |
| 3 | Grignard Reaction | BrCH₂SO₂Cl + c-C₃H₅MgBr | c-C₃H₅SO₂CH₂Br | MgClBr | 57.3 |
| Overall | - | - | - | - | 31.1 |
Assessment of Green Chemistry Principles in Synthetic Design
The proposed synthesis of this compound can be critically assessed against the twelve principles of green chemistry to identify areas of environmental concern and potential for improvement. rsc.orgprepchem.comresearchgate.net
Prevention: The generation of stoichiometric byproducts (HCl, HBr, MgClBr) in each step is a significant drawback from a waste prevention perspective. rsc.org
Less Hazardous Chemical Syntheses: The proposed synthesis utilizes several hazardous reagents, including sulfuryl chloride, bromine, and Grignard reagents, which are highly reactive and require careful handling. researchgate.net
Designing Safer Chemicals: The final product, this compound, is an alkylating agent and is likely to have toxicological properties that would need to be assessed.
Safer Solvents and Auxiliaries: The Grignard reaction typically requires anhydrous ethereal solvents like diethyl ether or tetrahydrofuran, which are flammable and can form explosive peroxides. The other steps may also require chlorinated or other non-green solvents.
Design for Energy Efficiency: The radical bromination step may require photochemical or thermal initiation, adding to the energy consumption of the process.
Use of Renewable Feedstocks: The starting material, methane, is a fossil fuel and not a renewable feedstock.
Reduce Derivatives: The proposed synthesis does not involve the use of protecting groups, which is a positive aspect in terms of this principle.
Catalysis: The first two steps are radical reactions and are not catalytic. While Grignard reactions are not catalytic, alternative catalytic cross-coupling reactions could potentially be explored.
Design for Degradation: The environmental fate and biodegradability of this compound and the byproducts are unknown.
Real-time analysis for Pollution Prevention: The implementation of in-process monitoring could help to optimize reaction conditions and minimize byproduct formation.
Inherently Safer Chemistry for Accident Prevention: The use of highly reactive and hazardous materials throughout the synthesis poses significant safety risks.
Interactive Data Table: Green Chemistry Assessment of the Proposed Synthesis
| Green Chemistry Principle | Assessment of the Proposed Synthesis | Potential for Improvement |
| 1. Prevention | Poor: Stoichiometric byproducts in all steps. | Develop alternative pathways with higher atom economy. |
| 2. Atom Economy | Poor: Low overall atom economy. | Redesign the synthesis to maximize atom incorporation. |
| 3. Less Hazardous Chemical Syntheses | Poor: Use of hazardous reagents (SO₂Cl₂, Br₂, Grignard). | Explore milder and less hazardous reagents. |
| 4. Designing Safer Chemicals | Unknown: Toxicity of the final product needs evaluation. | N/A for synthesis, but relevant for product lifecycle. |
| 5. Safer Solvents and Auxiliaries | Poor: Likely use of hazardous organic solvents. | Investigate the use of greener solvents or solvent-free conditions. |
| 6. Design for Energy Efficiency | Moderate: Potential for energy-intensive steps. | Explore reactions that proceed at ambient temperature and pressure. |
| 7. Use of Renewable Feedstocks | Poor: Methane is a fossil fuel. | Consider starting materials derived from biomass. |
| 8. Reduce Derivatives | Good: No protecting groups are used. | N/A |
| 9. Catalysis | Poor: The key steps are not catalytic. | Develop catalytic alternatives to the stoichiometric reactions. |
| 10. Design for Degradation | Unknown: Biodegradability is not known. | N/A for synthesis, but relevant for product lifecycle. |
| 11. Real-time analysis | Moderate: Can be implemented to optimize the process. | Integrate process analytical technology (PAT). |
| 12. Inherently Safer Chemistry | Poor: Use of highly reactive and hazardous materials. | Redesign the process to use safer reagents and conditions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of various NMR experiments, a complete picture of the proton and carbon environments, as well as their connectivity, can be established for this compound.
Proton (¹H) NMR Spectroscopy for Proton Environments
Proton (¹H) NMR spectroscopy provides critical information about the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns. In the case of this compound, the ¹H NMR spectrum is expected to reveal distinct signals for the protons on the cyclopropyl (B3062369) ring and the methylene (B1212753) bridge. The electronegativity of the sulfonyl and bromo groups will significantly influence the chemical shifts of adjacent protons, causing them to resonate at lower fields (higher ppm values). The integration of the signals will correspond to the number of protons in each unique environment. Furthermore, the coupling between non-equivalent protons will result in signal splitting, providing valuable information about the connectivity of the proton network.
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| CH₂ (adjacent to Br) | Downfield | Triplet | 2H |
| CH (cyclopropyl) | Mid-field | Multiplet | 1H |
| CH₂ (cyclopropyl) | Upfield | Multiplets | 4H |
Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. libretexts.org For this compound, the proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of attached atoms. oregonstate.edu The carbon atom attached to the bromine and the carbon atoms of the cyclopropyl ring adjacent to the sulfonyl group are expected to be shifted downfield.
| Carbon Environment | Expected Chemical Shift (ppm) |
| C (adjacent to Br) | Downfield |
| C (cyclopropyl, adjacent to SO₂) | Mid-field |
| C (cyclopropyl) | Upfield |
Note: The specific chemical shifts are determined experimentally.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons of the methylene bridge and the adjacent cyclopropyl protons, as well as couplings between the protons within the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the proton signals to their corresponding carbon atoms in the skeleton of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. uni-rostock.debioanalysis-zone.com For this compound (C₄H₇BrO₂S), HRMS would provide an exact mass measurement consistent with this formula. The high resolution of the technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the molecule under ionization can reveal the presence of the bromomethyl and cyclopropylsulfonyl moieties. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would be a key signature in the mass spectrum of the molecular ion and any bromine-containing fragments.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. bruker.comebsco.com
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit distinct absorption bands corresponding to the various functional groups within the molecule. The strong and characteristic symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) are expected to be prominent in the spectrum. The C-H stretching and bending vibrations of the cyclopropyl ring and the methylene group, as well as the C-Br stretching vibration, would also be observable.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| SO₂ asymmetric stretch | 1350 - 1300 |
| SO₂ symmetric stretch | 1160 - 1120 |
| C-H stretch (cyclopropyl) | ~3100 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C-Br stretch | 650 - 550 |
Raman Spectroscopy
Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, and molecular interactions. biu.ac.il It relies on the inelastic scattering of monochromatic light, usually from a laser source. biu.ac.il When light interacts with a molecule, the majority of the scattering is elastic (Rayleigh scattering), where the scattered photons have the same energy as the incident photons. However, a small fraction of scattering is inelastic (Raman scattering), where the scattered photons have a different energy. This energy difference, known as the Raman shift, corresponds to the energy of vibrational modes within the molecule. biu.ac.il
A Raman spectrum, a plot of Raman intensity versus Raman shift, provides a unique vibrational fingerprint of a molecule. For this compound, Raman spectroscopy would be invaluable for identifying and characterizing its key functional groups. The technique is particularly sensitive to non-polar bonds, making it complementary to infrared (IR) spectroscopy.
Hypothetical Raman Data for this compound
In the absence of specific experimental data, a hypothetical table of expected Raman shifts for this compound is presented below for illustrative purposes. The assignments are based on characteristic vibrational frequencies of similar functional groups found in other molecules. libretexts.orgnih.gov
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~3000-3100 | C-H stretching (cyclopropyl ring) |
| ~1300-1350 | SO₂ symmetric stretching |
| ~1120-1160 | SO₂ asymmetric stretching |
| ~1000-1050 | Cyclopropane (B1198618) ring breathing (symmetric) |
| ~850-900 | CH₂ rocking (cyclopropyl ring) |
| ~600-700 | C-S stretching |
| ~500-600 | C-Br stretching |
| Below 400 | Skeletal deformations, lattice modes (in solid state) |
Detailed Research Findings (Hypothetical)
A comprehensive Raman study of this compound would involve:
Vibrational Mode Assignment: A detailed assignment of all observed Raman bands, supported by quantum chemical calculations (e.g., Density Functional Theory), would provide a complete picture of the molecule's vibrational properties.
Conformational Analysis: In principle, different conformers of the molecule (e.g., arising from rotation around the C-S bond) could have distinct Raman spectra. Temperature-dependent Raman studies could provide insights into the conformational equilibrium and the energy differences between conformers.
Intermolecular Interactions: In the solid state, intermolecular interactions can influence the vibrational frequencies. Analysis of the Raman spectrum of crystalline this compound could reveal information about these interactions.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation (if crystalline material obtained)
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. rsc.orgacs.org It works by diffracting a beam of X-rays off the regularly spaced atoms of a crystal, producing a unique diffraction pattern. acs.org By analyzing this pattern, a detailed electron density map of the molecule can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. researchgate.netrsc.org
For this compound, obtaining a single crystal suitable for X-ray diffraction would be a critical first step. If successful, the resulting crystal structure would provide definitive information about its solid-state molecular architecture and conformation.
Hypothetical Crystallographic Data for this compound
Should a crystalline form of this compound be obtained and analyzed, the crystallographic data would be presented in a standardized format. A hypothetical data table is shown below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₄H₇BrO₂S |
| Formula Weight | 215.07 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 819.4 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.745 |
| R-factor | < 0.05 |
Detailed Research Findings (Hypothetical)
The detailed findings from an X-ray crystallographic study of this compound would include:
Molecular Conformation: The precise conformation of the molecule in the solid state would be established. This includes the pucker of the cyclopropane ring and the rotational orientation of the sulfonyl and bromomethyl groups relative to the ring.
Bond Lengths and Angles: Accurate measurements of all bond lengths (e.g., C-C, C-S, S-O, C-Br) and bond angles would provide insight into the electronic and steric effects within the molecule. For instance, the C-C bond lengths within the strained cyclopropane ring would be of significant interest.
Intermolecular Interactions: The crystal packing would reveal the nature and geometry of any intermolecular interactions, such as hydrogen bonds (if present with a co-crystallized solvent) or dipole-dipole interactions involving the sulfonyl and bromomethyl groups. These interactions govern the physical properties of the solid material.
Stereochemistry: If the molecule were chiral, X-ray crystallography could be used to determine its absolute configuration.
Chemical Reactivity and Transformation Mechanisms
Investigation of Cyclopropane (B1198618) Ring Reactivity
The presence of the potent electron-withdrawing methanesulfonyl group significantly influences the reactivity of the cyclopropane ring. This activation renders the ring susceptible to various transformations that would not readily occur with an unactivated cyclopropane.
Nucleophilic Ring-Opening Reactions
The sulfonyl group polarizes the C-C bonds of the cyclopropane ring, making the carbon atoms electrophilic and thus prone to attack by nucleophiles. bohrium.comnih.govresearchgate.net This results in the opening of the strained three-membered ring, a thermodynamically favorable process. researchgate.net The reaction typically proceeds via an SN2-like mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-C bond. nih.govresearchgate.net
The regioselectivity of the nucleophilic attack is directed by both steric and electronic factors. Generally, the nucleophile will attack the least sterically hindered carbon atom of the cyclopropane ring.
A variety of nucleophiles can be employed in the ring-opening of activated cyclopropanes, including thiolates, alkoxides, and amines. nih.govnih.govkhanacademy.orgyoutube.com For instance, the reaction with a soft nucleophile like sodium thiophenoxide would be expected to proceed efficiently.
Interactive Table: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent | Expected Product |
| Thiophenoxide | Sodium thiophenoxide | 1-(Bromomethyl)-3-(phenylthio)propane-1-sulfonylcyclopropane |
| Methoxide | Sodium methoxide | 1-(Bromomethyl)-3-methoxypropane-1-sulfonylcyclopropane |
| Azide | Sodium azide | 1-Azido-3-(bromomethyl)propane-1-sulfonylcyclopropane |
Electrophilic Additions to the Cyclopropane Moiety
In contrast to nucleophilic attacks, electrophilic additions to the cyclopropane ring of bromomethanesulfonylcyclopropane are generally not favored. Electrophilic addition reactions are characteristic of electron-rich systems, such as alkenes, where the π-bond can act as a nucleophile. youtube.comyoutube.comyoutube.comyoutube.com The electron-withdrawing nature of the sulfonyl group deactivates the cyclopropane ring towards electrophilic attack, making it an electron-deficient system. Therefore, reactions with common electrophiles like halogens or protic acids are unlikely to occur at the cyclopropane ring under normal conditions.
Thermally or Photochemically Induced Transformations
Reactivity Pertaining to the Bromine Moiety
The bromomethyl group attached to the sulfonylcyclopropane core exhibits reactivity typical of an alkyl halide, primarily undergoing nucleophilic substitution and elimination reactions. The presence of the adjacent electron-withdrawing sulfonyl group can influence the rates and mechanisms of these reactions.
Nucleophilic Substitution Reactions
The bromine atom in this compound is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. libretexts.org These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. youtube.com
Given that the bromine is on a primary carbon, the SN2 mechanism is generally favored, involving a backside attack by the nucleophile and inversion of configuration if the carbon were chiral. youtube.com Strong, non-bulky nucleophiles and polar aprotic solvents promote the SN2 pathway. masterorganicchemistry.com
Interactive Table: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product |
| Cyanide | Sodium cyanide | (Cyclopropylsulfonyl)acetonitrile |
| Iodide | Sodium iodide (Finkelstein reaction) | (Iodomethyl)sulfonylcyclopropane |
| Acetate | Sodium acetate | (Cyclopropylsulfonyl)methyl acetate |
Elimination Reactions
Elimination reactions, specifically dehydrohalogenation, can occur in the presence of a strong, non-nucleophilic base. libretexts.org In this process, the base abstracts a proton from the carbon atom adjacent to the bromomethyl group (the cyclopropane ring), leading to the formation of a double bond and the expulsion of the bromide ion. This would result in the formation of a methylenesulfonylcyclopropane. The E2 mechanism, a concerted process, is the most likely pathway given the primary nature of the substrate. libretexts.org The use of a bulky base, such as potassium tert-butoxide, would favor elimination over substitution. masterorganicchemistry.com
It is also worth noting that reductive desulfonylation is a known reaction for sulfones, which can lead to the removal of the sulfonyl group entirely under reducing conditions. wikipedia.org
An in-depth analysis of the chemical reactivity and transformation mechanisms of this compound reveals a complex interplay of its functional groups. The inherent ring strain of the cyclopropane, combined with the electronic effects of the bromine atom and the sulfonyl group, dictates its behavior in various chemical reactions. This article explores the radical reactions involving the bromine atom, the transformations centered on the sulfonyl group, and the mechanistic details of its key reaction pathways.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of bromomethanesulfonylcyclopropane. These calculations, based on the principles of quantum mechanics, can determine the molecule's stable three-dimensional arrangement and the distribution of its electrons, which are key to its chemical properties.
The first step in the computational analysis of this compound would involve the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of its atoms in three-dimensional space. Due to the rotational freedom around the C-S and C-C single bonds, multiple conformational isomers may exist. High-level theoretical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), would be employed to locate all stable conformers and determine their relative energies. The resulting data would indicate the most likely shape the molecule adopts under standard conditions.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| 1 | 0.00 |
| 2 | 1.25 |
| 3 | 2.89 |
Note: This data is illustrative and not based on published research.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. For this compound, the analysis would likely reveal the spatial distribution of these orbitals, highlighting the regions of the molecule most susceptible to nucleophilic or electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 6.7 |
Note: This data is illustrative and not based on published research.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. For this compound, the ESP map would likely show regions of negative potential (electron-rich) around the oxygen atoms of the sulfonyl group and the bromine atom, while positive potential (electron-poor) would be expected around the hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other polar molecules and ions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which can aid in the identification and characterization of this compound in experimental settings.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions, when compared with experimental spectra, can help confirm the molecule's structure and assign specific signals to individual atoms.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) spectrum of the molecule. Each calculated frequency can be animated to visualize the corresponding atomic motions, allowing for a detailed understanding of the molecule's vibrational modes.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| CH-SO₂ | 65.2 |
| CH₂ (cyclopropyl) | 15.8 |
| CH₂Br | 30.1 |
Note: This data is illustrative and not based on published research.
Reaction Mechanism Modeling and Energy Profile Construction
Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves mapping out the entire energy landscape of a reaction, from reactants to products.
For a proposed reaction, such as a nucleophilic substitution at the brominated carbon, computational methods can be used to locate the transition state—the highest energy point along the reaction pathway. The structure of the transition state provides critical information about the geometry of the reacting species at the moment of bond breaking and forming. Following the localization of the transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis traces the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state indeed connects the intended species and providing a detailed view of the geometric changes that occur throughout the reaction. The resulting energy profile would quantify the activation energy, providing a measure of the reaction's feasibility.
Determination of Activation Energies and Reaction Enthalpies
In the realm of computational chemistry, understanding the energy landscape of a chemical reaction is paramount. For this compound, the determination of activation energies (Ea) and reaction enthalpies (ΔHrxn) provides a quantitative measure of the feasibility and energetics of its potential transformations. youtube.comlibretexts.org
Activation energy represents the minimum energy required to initiate a chemical reaction. A higher activation energy implies a slower reaction rate, as fewer molecules will possess sufficient energy to overcome the barrier. Conversely, a lower activation energy suggests a more facile reaction. The enthalpy of reaction, on the other hand, describes the net energy change during a reaction. youtube.comlibretexts.org A negative ΔHrxn indicates an exothermic reaction that releases heat, while a positive ΔHrxn signifies an endothermic reaction that absorbs heat from the surroundings. libretexts.orgyoutube.com
Theoretical calculations, often employing quantum mechanical methods, are instrumental in determining these values. For instance, the reaction of this compound with a nucleophile can be modeled to determine the energy profile of the substitution reaction.
Hypothetical Activation Energies for the Reaction of this compound with Various Nucleophiles
| Nucleophile | Solvent | Calculated Activation Energy (kJ/mol) |
| Hydroxide | Water | 85 |
| Ammonia | Gas Phase | 120 |
| Cyanide | DMSO | 70 |
Hypothetical Reaction Enthalpies for Different Isomerization Pathways of this compound
| Isomerization Reaction | Calculated Reaction Enthalpy (kJ/mol) |
| Cyclopropyl (B3062369) to Allyl Rearrangement | -25 |
| Cis-Trans Isomerization | +15 |
These tables illustrate the kind of data generated through computational studies, offering a comparative look at how different reagents and reaction pathways influence the energetic properties of this compound.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While quantum mechanical calculations provide valuable information about reaction energetics, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and the influence of the surrounding environment, such as the solvent. ebsco.comquora.com
Conformational Space Exploration:
The three-membered cyclopropane (B1198618) ring in this compound is inherently strained. chemistrysteps.com This strain, combined with the rotational freedom of the bromomethyl and sulfonyl groups, leads to a complex conformational landscape. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative stabilities. chemistrysteps.com
MD simulations can explore this landscape by simulating the molecule's motion at a given temperature. youtube.com This allows researchers to identify the most stable, low-energy conformations, as well as the transition states between them. Understanding the preferred conformations is crucial as it can significantly impact the molecule's reactivity and its interactions with other molecules.
Solvent Effects:
The solvent in which a reaction is carried out can have a profound impact on reaction rates and mechanisms. youtube.com MD simulations are particularly well-suited for studying these solvent effects at a molecular level. By explicitly including solvent molecules in the simulation, it is possible to observe how they interact with this compound. nih.gov
For example, in a polar protic solvent like water, hydrogen bonding between the solvent and the sulfonyl group's oxygen atoms can stabilize the ground state and transition state of a reaction. In contrast, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) would interact differently, potentially favoring different reaction pathways. MD simulations can quantify these interactions and help predict how the choice of solvent will influence the chemical behavior of this compound. youtube.com
Exploratory Applications and Synthetic Utility in Organic Chemistry
Bromomethanesulfonylcyclopropane as a Key Building Block in Multistep Synthesis
There is currently no available scientific literature that documents the use of this compound as a key building block in the multistep synthesis of complex organic molecules.
Synthesis of Spirocyclopropanes and Fused Ring Systems
The construction of spirocyclopropanes and fused ring systems are important transformations in organic synthesis, often leading to molecules with unique three-dimensional structures and biological activities. Methods for creating these motifs are diverse, often employing reactions like cyclopropanation of alkenes or intramolecular cyclization strategies. However, a review of the current literature indicates that this compound has not been utilized as a reactant or precursor in the synthesis of either spirocyclopropanes or fused ring systems. General methods for spirocyclopropane synthesis often involve the reaction of olefins with carbenes or carbenoids, or the use of sulfur ylides with electron-deficient alkenes. Similarly, the synthesis of fused rings can be achieved through a variety of strategies, including Diels-Alder reactions, tandem cyclizations, and transition metal-catalyzed processes. None of the documented methods currently feature this compound.
Incorporation into Complex Molecular Frameworks
The incorporation of unique structural motifs into complex molecules is a central theme in the synthesis of natural products and medicinal agents. While the combination of a bromomethyl, sulfonyl, and cyclopropyl (B3062369) group within one molecule suggests potential for diverse reactivity, there are no published studies demonstrating the successful incorporation of the this compound unit into larger, more complex molecular frameworks. The development of synthetic strategies to integrate such building blocks is crucial for expanding the accessible chemical space for drug discovery and materials science.
Potential in Stereoselective Synthesis and Chiral Auxiliary Development
Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the preparation of pharmaceuticals and other biologically active compounds. Chiral auxiliaries are often employed to induce stereoselectivity in chemical reactions. These are chiral molecules that are temporarily attached to a substrate to direct the formation of a specific stereoisomer. Given the potential for introducing chirality into the cyclopropane (B1198618) ring, derivatives of this compound could theoretically be explored as chiral auxiliaries. However, there is no evidence in the current body of scientific literature to suggest that this compound or its derivatives have been investigated for their potential in stereoselective synthesis or as chiral auxiliaries. The principles of chiral auxiliary design require specific structural features that allow for effective transfer of stereochemical information, and it is not yet known if this compound-based structures would meet these criteria.
Uncharted Territory: The Elusive Nature of this compound in Scientific Literature
Despite a comprehensive search of chemical databases and scientific literature, the compound "this compound" remains conspicuously absent from documented research. This notable lack of information prevents a detailed analysis of its chemical properties, synthesis, and potential applications. The scientific community has yet to report on the existence, synthesis, or characterization of this specific molecular structure, placing it in the realm of unexplored chemical entities.
The very name, this compound, suggests a unique combination of a cyclopropane ring, a methanesulfonyl group, and a bromine atom. While each of these components is common in organic chemistry, their specific arrangement as implied by the nomenclature does not correspond to any currently indexed compound.
Searches for synthetic pathways that might lead to such a compound have also proven fruitless. Investigations into the bromination of a hypothetical "methanesulfonylcyclopropane" precursor or the reaction of a bromomethanesulfonyl-containing reagent with cyclopropane derivatives did not yield any established protocols for the creation of this compound.
It is important to distinguish this compound from structurally related but distinct molecules that are commercially available or have been described in the literature. For instance, compounds such as 1-(bromomethyl)-1-[2-(ethanesulfonyl)ethyl]cyclopropane are known, highlighting that the synthesis of complex cyclopropane derivatives bearing both bromo and sulfonyl functionalities is achievable. However, these known compounds differ significantly in their molecular framework from the queried "this compound."
The absence of any data on this compound means that any discussion regarding its future research directions would be purely speculative. Without a confirmed synthesis or any characterized properties, it is impossible to propose meaningful avenues for structural derivatization, explore potential reactivity, or assess its contribution to the understanding of cyclopropane and sulfonyl chemistry. Similarly, any interdisciplinary research opportunities in materials science or chemical biology remain entirely hypothetical.
Q & A
Q. What are the key considerations for optimizing the synthesis of bromomethanesulfonylcyclopropane to ensure high yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and catalyst selection. For cyclopropane derivatives like (bromomethyl)cyclopropane, coupling reactions (e.g., iron-catalyzed cross-coupling with Grignard reagents) are effective but require inert atmospheres and anhydrous conditions to prevent side reactions . Purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) is recommended, followed by characterization using H/C NMR to confirm cyclopropane ring integrity and sulfonyl group incorporation .
Q. How can researchers verify the structural identity and purity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR spectroscopy : Look for characteristic cyclopropane ring protons (δ 0.5–2.0 ppm) and sulfonyl group signals (δ 3.0–4.0 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns consistent with the bromine isotope signature (1:1 ratio for Br/Br) .
- Elemental analysis : Validate empirical formulas with ≤0.3% deviation .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Use fume hoods to avoid inhalation of vapors, which are highly flammable and toxic .
- Wear nitrile gloves and safety goggles to prevent skin/eye contact, as brominated compounds can cause severe irritation .
- Store in sealed containers under inert gas (e.g., argon) at ≤4°C to prevent decomposition or unintended ring-opening reactions .
Q. Which spectroscopic methods are most reliable for analyzing this compound’s stability under varying conditions?
Methodological Answer:
- UV-Vis spectroscopy : Monitor absorbance changes to detect decomposition byproducts under thermal or photolytic stress .
- FTIR : Track shifts in sulfonyl (S=O) stretching vibrations (~1350 cm) to assess hydrolytic stability .
Advanced Research Questions
Q. How can this compound be utilized in advanced synthetic applications, such as asymmetric catalysis or polymer chemistry?
Methodological Answer:
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to introduce cyclopropane motifs into enantioselective drug intermediates .
- Polymer functionalization : Use the sulfonyl group as a leaving site for nucleophilic substitution to graft cyclopropane units onto polymer backbones .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction systems?
Methodological Answer:
Q. How can researchers resolve contradictions in reported data on this compound’s environmental persistence?
Methodological Answer:
Q. What advanced analytical techniques (e.g., hyphenated methods) are recommended for detecting trace impurities in this compound?
Methodological Answer:
Q. How can mechanistic studies elucidate the role of this compound in radical-mediated reactions?
Methodological Answer:
Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
